![molecular formula C14H19N B12598594 5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline CAS No. 874947-87-2](/img/structure/B12598594.png)
5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline: is a complex organic compound with the molecular formula C14H19N . This compound is part of the quinoline family, which is known for its diverse range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline typically involves the reaction of trans-decalin-2-one with various reagents . One common method includes the use of morpholine enamines derived from trans-decalin-2-one, which react with β-nitrostyrene and phenyl vinyl ketone to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as or .
Reduction: Reduction reactions can be performed using in the presence of a like .
Substitution: Substitution reactions may involve or using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of a catalyst for halogenation.
Major Products Formed:
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated or nitrated quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: 5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .
Medicine: The compound’s potential therapeutic effects are being explored, particularly in the treatment of neurological disorders and certain types of cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins .
Mécanisme D'action
The mechanism of action of 5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes , modulating their activity and influencing various cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 2-Methoxy-5a-methyl-5,5a,7,8,8a,8b,9,10-octahydrobenzo[def]cyclopenta[b]carbazol-6(4H)-one
- (3aS,5aR,6S,8R,9aS,9bS)-6,8-dihydroxy-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g]benzofuran-2-one
Uniqueness: 5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline stands out due to its specific structural features, which confer unique reactivity and stability
Propriétés
Numéro CAS |
874947-87-2 |
|---|---|
Formule moléculaire |
C14H19N |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
5a-methyl-6,7,8,9,9a,10-hexahydro-5H-benzo[g]quinoline |
InChI |
InChI=1S/C14H19N/c1-14-7-3-2-6-12(14)9-13-11(10-14)5-4-8-15-13/h4-5,8,12H,2-3,6-7,9-10H2,1H3 |
Clé InChI |
QMISCKBURSRBDD-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCCC1CC3=C(C2)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B12598512.png)
![1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]-](/img/structure/B12598534.png)
![(1E)-3-(Furan-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B12598540.png)
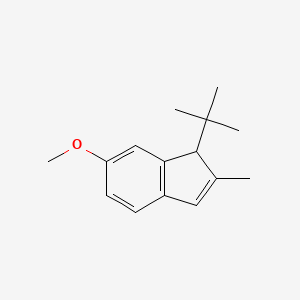
![6-(Thiophen-3-yl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12598546.png)
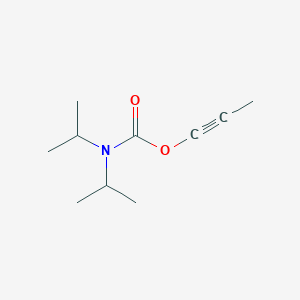

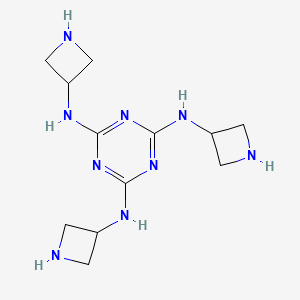
![4-[(2,4-Diaminofuro[2,3-d]pyrimidin-5-yl)methyl]benzoic acid](/img/structure/B12598570.png)
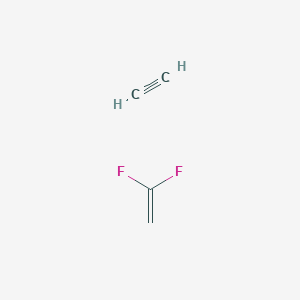

![3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12598578.png)
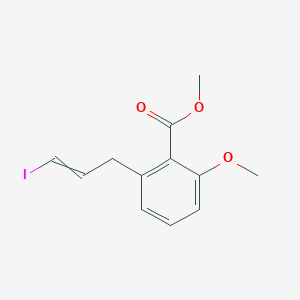
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide](/img/structure/B12598586.png)
